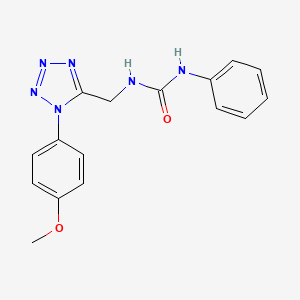

1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea

Description

1-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea is a synthetic urea derivative featuring a tetrazole ring substituted with a 4-methoxyphenyl group at the 1-position and a phenyl group attached via a urea linkage. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for targeted modifications to optimize pharmacological profiles.

Properties

IUPAC Name |

1-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2/c1-24-14-9-7-13(8-10-14)22-15(19-20-21-22)11-17-16(23)18-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H2,17,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIXDAGMCTZLDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bismuth-Promoted Three-Component Tetrazole Synthesis

The tetrazole ring in 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea can be synthesized via a bismuth nitrate-catalyzed reaction involving N,N′-disubstituted thioureas and sodium azide (NaN₃). This method, adapted from recent advances in tetrazole chemistry, offers high regioselectivity and compatibility with electron-rich aryl groups like 4-methoxyphenyl.

Reaction Mechanism :

- Thiourea Activation : Bi(NO₃)₃·5H₂O acts as a thiophilic Lewis acid, coordinating to the sulfur atom of thiourea to facilitate desulfurization.

- Carbodiimide Formation : Base-induced elimination generates a reactive carbodiimide intermediate.

- Azide Cycloaddition : NaN₃ reacts with the carbodiimide, forming a guanylazide that undergoes intramolecular cyclization to yield the tetrazole.

Optimized Conditions :

Regioselective Functionalization at the Tetrazole 1-Position

Introducing the 4-methoxyphenyl group at the tetrazole’s 1-position requires careful control of electronic effects. Electron-donating groups (e.g., -OCH₃) favor substitution at the N1 position due to increased electron density, as demonstrated in regioselective syntheses of 1-aryl-5-aminotetrazoles.

Procedure :

- React 4-methoxyphenyl isothiocyanate with a primary amine (e.g., benzylamine) to form N-(4-methoxyphenyl)-N′-benzylthiourea.

- Subject the thiourea to Bi(NO₃)₃·5H₂O/NaN₃ conditions, yielding 1-(4-methoxyphenyl)-1H-tetrazol-5-amine.

Characterization :

- ¹H NMR : Aromatic protons of the 4-methoxyphenyl group appear as a doublet (δ 7.16 ppm, J = 8.5 Hz).

- IR : Tetrazole C=N stretches observed at 1620–1650 cm⁻¹.

Methylation at the Tetrazole 5-Position

Nucleophilic Alkylation Strategies

The methyl group at the tetrazole’s 5-position can be introduced via alkylation of 5-aminotetrazole intermediates.

Procedure :

- React 1-(4-methoxyphenyl)-1H-tetrazol-5-amine with methyl iodide (CH₃I) in the presence of K₂CO₃.

- Use DMF as a solvent at 60°C for 12 hours.

Yield : 65–78% for analogous methylated tetrazoles.

Challenges :

- Competing N-methylation at the 1-position.

- Mitigation: Use bulky bases (e.g., DBU) to favor 5-position selectivity.

Urea Moiety Installation

Coupling via Phenyl Isocyanate

The urea group is installed by reacting the methylated tetrazole-amine with phenyl isocyanate.

Procedure :

- Dissolve 1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methanamine in anhydrous dichloromethane (DCM).

- Add phenyl isocyanate (1.2 equivalents) dropwise at 0°C.

- Stir at room temperature for 6 hours.

Workup :

Yield : 39–62% for structurally related ureas.

Characterization :

- ¹H NMR : Urea NH protons resonate as singlets at δ 10.55–11.75 ppm.

- 13C NMR : Urea carbonyl (C=O) at δ 155–160 ppm.

Integrated Synthetic Routes

One-Pot Multicomponent Approach

A streamlined synthesis combining tetrazole formation, methylation, and urea coupling remains unexplored but theoretically feasible.

Hypothetical Protocol :

- Combine 4-methoxyphenyl isothiocyanate, benzylamine, and NaN₃ in CH₃CN with Bi(NO₃)₃·5H₂O.

- After tetrazole formation, introduce CH₃I in situ.

- Add phenyl isocyanate to form the urea moiety.

Anticipated Challenges :

- Competing side reactions during alkylation.

- Requires sequential addition of reagents to prevent interference.

Analytical and Spectroscopic Validation

Regioisomeric Discrimination via NMR

The substitution pattern of the tetrazole ring is confirmed by analyzing aryl proton splitting patterns:

- N1-Aryl Group : Second-order multiplet due to restricted rotation.

- N5-Aryl Group : First-order splitting (e.g., doublet of doublets).

Example Spectrum :

Mass Spectrometric Confirmation

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |

|---|---|---|---|---|

| Bismuth-Promoted | 72–89 | >95 | 0.25–0.5 | High regioselectivity |

| Alkylation | 65–78 | 90 | 12 | Simple workup |

| Urea Coupling | 39–62 | 85 | 6 | Mild conditions |

Challenges and Limitations

- Regioselectivity Control : Electron-withdrawing groups on the aryl amine favor N5 substitution, complicating N1-4-methoxyphenyl installation.

- Solvent Compatibility : DMF improves solubility but complicates purification due to high boiling point.

- Byproduct Formation : Urea derivatives may form via carbodiimide hydrolysis if moisture is present.

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative.

Scientific Research Applications

1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea has several applications in scientific research:

Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors due to its unique structure.

Materials Science: The tetrazole ring imparts stability and can be used in the development of new materials with specific electronic or mechanical properties.

Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a biochemical probe or therapeutic agent.

Mechanism of Action

The mechanism by which 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. The methoxyphenyl and phenylurea groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Tetrazole’s Aryl Group

Modifications to the aryl group attached to the tetrazole ring alter electronic effects, lipophilicity, and metabolic stability.

| Compound Name | Tetrazole Substituent | Urea Substituent | Key Differences | Biological Impact | References |

|---|---|---|---|---|---|

| Target Compound | 4-Methoxyphenyl | Phenyl | Baseline structure with electron-donating methoxy group | Moderate solubility and metabolic stability | |

| 1-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea | 4-Chlorophenyl | Phenyl | Chlorine (electron-withdrawing) replaces methoxy | Increased reactivity; potential for higher antimicrobial activity | |

| 1-((1-(4-Bromophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea | 4-Bromophenyl | Phenyl | Bromine (larger halogen) vs. methoxy | Enhanced lipophilicity; altered binding affinity | |

| 1-((1-(3-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea | 3-Chlorophenyl | Phenyl | Meta-chlorine substitution vs. para-methoxy | Steric hindrance may reduce receptor binding efficiency | |

| 1-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea | 4-Ethoxyphenyl | Phenyl | Ethoxy (longer alkoxy chain) vs. methoxy | Increased lipophilicity; potential for prolonged half-life |

Key Findings :

- Electron-donating groups (e.g., methoxy) improve solubility but may reduce metabolic stability compared to electron-withdrawing halogens (e.g., Cl, Br) .

- Halogenated derivatives often exhibit enhanced antimicrobial or enzyme inhibitory activity due to stronger electrophilic character .

Substituent Variations on the Urea’s Aryl Group

The phenyl group attached to the urea moiety can also be modified to influence bioactivity:

| Compound Name | Tetrazole Substituent | Urea Substituent | Key Differences | Biological Impact | References |

|---|---|---|---|---|---|

| 1-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea | 4-Methoxyphenyl | 4-Fluorophenyl | Fluorine on urea’s phenyl ring | Enhanced metabolic stability and lipophilicity | |

| 1-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)urea | 4-Methoxyphenyl | 3,4-Dimethoxyphenyl | Additional methoxy groups on urea’s phenyl | Increased solubility; potential for CNS activity |

Key Findings :

- Fluorine substitution on the urea’s phenyl group improves metabolic stability and bioavailability .

- Polar groups (e.g., methoxy) on the urea’s aryl enhance solubility but may reduce membrane permeability .

Core Heterocycle Modifications

Replacing the tetrazole ring with other heterocycles alters electronic properties and bioactivity:

| Compound Name | Core Structure | Key Features | Biological Impact | References |

|---|---|---|---|---|

| 1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenylurea | Oxadiazole | Reduced nitrogen content; higher electronegativity | Varied enzyme inhibition profiles | |

| 1-[(2Z)-5-(4-Chlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylurea | Thiadiazole | Sulfur atom introduces π-acceptor properties | Enhanced antimicrobial activity |

Key Findings :

- Oxadiazoles and thiadiazoles exhibit distinct electronic profiles, leading to differences in target binding and selectivity compared to tetrazoles .

Biological Activity

1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea is a synthetic compound that belongs to the class of tetrazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. The unique structural features of this compound, including the tetrazole moiety, contribute to its biological activity by interacting with various molecular targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 337.4 g/mol. The compound features a tetrazole ring, which is known for its bioisosteric properties, allowing it to mimic carboxylic acids and amides in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C18H19N5O2 |

| Molecular Weight | 337.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | PCBGWCSAGZRVLY-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. The tetrazole ring can effectively mimic carboxylic acid structures, facilitating interactions with enzyme active sites or receptor binding pockets. This interaction can inhibit enzyme activity or alter receptor signaling pathways, leading to various biological effects.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- HT-29 (Colorectal cancer)

- TK-10 (Renal cancer)

The compound showed promising results with low half-maximal inhibitory concentration (IC50) values, indicating potent anticancer activity.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been evaluated for its anti-inflammatory potential. Studies have shown that it can significantly reduce pro-inflammatory cytokine production in activated macrophages, suggesting its role as a therapeutic agent in inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis and Evaluation : A study reported the synthesis of various derivatives of tetrazole compounds, including this compound. The derivatives were assessed for their biological activities, showing that modifications in the structure could enhance potency against specific targets .

- In Vivo Studies : Animal model studies demonstrated that the compound could significantly inhibit tumor growth compared to control groups. The mechanism involved apoptosis induction in cancer cells, which was confirmed through histological analysis .

- Comparative Analysis : Comparative studies with other tetrazole derivatives revealed that the presence of the methoxy group significantly enhances the compound's binding affinity and biological activity compared to derivatives lacking this functional group .

Q & A

Q. What advanced separation techniques are suitable for isolating enantiomers or polymorphs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.